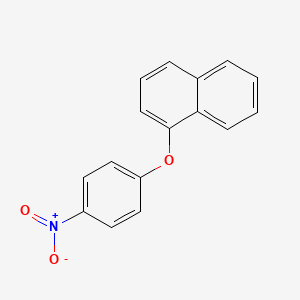

1-(4-Nitrophenoxy)naphthalene

Description

Contextualization of Aryloxy Naphthalene (B1677914) Compounds in Contemporary Organic Chemistry

Aryloxy naphthalene compounds, a class of molecules characterized by a naphthalene core linked to an aryl group via an ether bond, represent a significant area of study in modern organic chemistry. The naphthalene unit, a fused two-ring aromatic system, provides a rigid and electron-rich scaffold. youtube.comyoutube.comlibretexts.org This structural feature, combined with the diverse functionalities that can be introduced on the aryloxy substituent, allows for the fine-tuning of the molecule's electronic and steric properties.

These compounds serve as versatile intermediates in the synthesis of more complex molecular architectures. Their applications are wide-ranging, from the development of high-performance polymers to the creation of novel pharmaceutical agents. mdpi.com The study of aryloxy naphthalenes contributes to a deeper understanding of structure-activity relationships and the fundamental principles of organic synthesis.

Chemical Significance of Nitrophenyl Moieties in Aromatic Systems

The nitrophenyl moiety, a benzene (B151609) ring substituted with a nitro group (-NO2), imparts distinct and powerful electronic characteristics to an aromatic system. The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity and behavior of the molecule to which it is attached. mdpi.com This electron-withdrawing nature can activate the aromatic ring towards nucleophilic aromatic substitution reactions, a key transformation in organic synthesis.

Furthermore, the nitro group is a known fluorescence quencher in many aromatic systems. However, under specific conditions, such as the low-oxygen environment found in hypoxic tumor cells, the nitro group can be reduced to an amino group (-NH2). This transformation can lead to the "switching on" of fluorescence, a principle that is being explored for the development of fluorescent probes for cellular imaging. mdpi.com The redox activity of the nitro group is a central aspect of its chemical significance, enabling its use in a variety of applications, including as a trigger for the release of therapeutic agents in targeted drug delivery systems. mdpi.com

Overview of Research Trajectories for 1-(4-Nitrophenoxy)naphthalene

Research into this compound is multifaceted, exploring its potential in several key areas of chemical science. A primary focus is its role as a synthetic intermediate. The presence of the reactive nitro group and the naphthalene core allows for a variety of chemical modifications, making it a valuable building block for the synthesis of more elaborate organic molecules.

Another significant research direction is the investigation of its potential biological activities. While this article will not delve into specifics, the broader class of nitroaromatic compounds is known to interact with biological systems in various ways. mdpi.com Researchers are exploring how the unique structure of this compound might be leveraged in medicinal chemistry.

In the field of materials science, the properties imparted by the nitrophenyl and naphthalene components are of interest for the development of new materials, such as dyes and pigments. The electronic properties of the molecule also suggest potential applications in the field of organic electronics.

Guiding Principles and Academic Objectives for Comprehensive Investigation

A comprehensive investigation of this compound is guided by several core academic objectives. A primary goal is to fully elucidate its chemical properties, including its reactivity, stability, and spectroscopic characteristics. This involves detailed studies of its behavior in various chemical reactions and the use of analytical techniques to understand its structure and electronic nature.

A key objective is to explore and expand its synthetic utility. This includes developing efficient and scalable methods for its preparation and demonstrating its application in the synthesis of a diverse range of organic compounds. The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction between 1-naphthol (B170400) and 4-nitrochlorobenzene in the presence of a base.

Furthermore, a thorough investigation aims to understand the structure-property relationships of this molecule. By systematically modifying its structure and observing the resulting changes in its chemical and physical properties, researchers can gain valuable insights that can be applied to the design of new molecules with tailored functions.

A comparative analysis with structurally similar compounds is also a crucial aspect of a comprehensive study. By comparing its properties to those of related molecules, such as other aryloxy naphthalenes or nitrophenyl derivatives, a deeper understanding of the specific contributions of each structural component can be achieved.

Data and Properties of this compound

To facilitate a clear understanding of the key characteristics of this compound, the following data tables provide a summary of its properties and a comparison with related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₁NO₃ |

| Molecular Weight | 265.26 g/mol |

| CAS Number | 3402-81-1 |

Note: Data sourced from available chemical databases. nih.gov

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons typically observed in the range of δ 7.2–8.0 ppm. |

| Infrared (IR) | A characteristic absorption for the NO₂ group is expected around 1585 cm⁻¹. |

Note: Approximate values based on typical ranges for similar structures.

Table 3: Comparison with Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |

| This compound | C₁₆H₁₁NO₃ | 265.26 | The subject of this article. |

| Naphthalene | C₁₀H₈ | 128.17 | Lacks the 4-nitrophenoxy substituent. nih.gov |

| 1,4-Bis(4-nitrophenoxy)naphthalene (B14242442) | C₂₂H₁₄N₂O₆ | 402.36 | Contains two 4-nitrophenoxy groups. guidechem.com |

| 4-Nitrophenyl naphthalene-1-sulfonate (B229774) | C₁₆H₁₁NO₅S | 329.33 | Features a sulfonate linker instead of an ether linkage. researchgate.net |

This structured approach, focusing on the fundamental chemical aspects of this compound, provides a solid foundation for understanding its significance and potential in the broader landscape of advanced chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenoxy)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-17(19)13-8-10-14(11-9-13)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGARSYGUBYPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 4 Nitrophenoxy Naphthalene

Established Synthetic Pathways for 1-(4-Nitrophenoxy)naphthalene

The most common and direct route for the synthesis of this compound is the Williamson ether synthesis. This method has been successfully employed in multiple studies to generate the target compound. nih.govqau.edu.pkresearchgate.net

The Williamson ether synthesis is a cornerstone method for preparing symmetrical and asymmetrical ethers. francis-press.com In the context of this compound, the reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. The synthesis is typically achieved by reacting a salt of 1-naphthol (B170400) (naphthoxide) with a halo-nitroaromatic compound, such as 1-chloro-4-nitrobenzene (B41953). researchgate.netfrancis-press.com The naphthoxide is generated in situ by treating 1-naphthol with a suitable base.

The general reaction is as follows: 1-Naphthol is deprotonated by a base to form the nucleophilic 1-naphthoxide ion. This ion then attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine) on the 1-chloro-4-nitrobenzene ring, proceeding via an SNAr (nucleophilic aromatic substitution) mechanism. The nitro group in the para position is crucial as it activates the aromatic ring towards nucleophilic attack. Several research efforts have successfully synthesized this compound using this fundamental approach. nih.govresearchgate.net

The efficiency and yield of the Williamson ether synthesis are highly dependent on the choice of reagents and reaction conditions. Key parameters that are often optimized include the base, solvent, temperature, and reaction time. researchgate.netresearchgate.net

Base: The base is used to deprotonate the phenol (B47542) (1-naphthol). Common bases include alkali metal hydroxides (e.g., KOH), hydrides (e.g., NaH), and carbonates (e.g., K₂CO₃, Cs₂CO₃). francis-press.comacs.org The strength of the base can influence the reaction rate.

Solvent: Aprotic polar solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. francis-press.com Solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and have been shown to be effective for similar syntheses, often requiring elevated temperatures (e.g., 120 °C) for extended periods (e.g., 24 hours). researchgate.netfrancis-press.com

Temperature: The reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction time and yield. researchgate.net

The following table outlines potential optimization parameters for the synthesis of this compound based on general principles of Williamson ether synthesis.

| Parameter | Variation | Rationale |

| Base | KOH, NaH, K₂CO₃, Cs₂CO₃ | Varies in strength and solubility, affecting deprotonation efficiency. francis-press.comacs.org |

| Solvent | DMF, DMSO, Acetone | Aprotic polar solvents enhance nucleophilicity of the phenoxide. francis-press.com |

| Temperature | 80 °C, 100 °C, 120 °C | Affects reaction kinetics; higher temperatures can increase rate but may cause decomposition. researchgate.net |

| Reactant | 1-chloro-4-nitrobenzene, 1-fluoro-4-nitrobenzene | The reactivity of the C-X bond is in the order F > Cl > Br > I for SNAr reactions. |

Exploration of Synthetic Approaches for Related Nitrophenoxy-Naphthalene Derivatives

While Williamson etherification is standard for the title compound, other synthetic strategies are employed for structurally related aryloxy-naphthalene frameworks, particularly those built on a naphthoquinone scaffold.

The 1,4-naphthoquinone (B94277) core is a prominent electrophile and readily undergoes nucleophilic substitution reactions. researchgate.netistanbul.edu.tr This reactivity allows for the introduction of various substituents. While direct substitution to form an ether linkage with 4-nitrophenol (B140041) is less common, the principle is well-established with other nucleophiles like amines and thiols. istanbul.edu.trnih.gov These reactions typically proceed via an addition-elimination mechanism on the quinone ring. nih.gov The electrophilicity of the naphthoquinone ring can be enhanced by the presence of substituents, making it a viable platform for creating complex aryloxy-naphthalene derivatives. researchgate.net

The Michael addition, or conjugate addition, is a powerful method for forming C–C, C–N, C–S, and C–O bonds. numberanalytics.comsrce.hr The reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael acceptor. numberanalytics.com In the context of naphthalene (B1677914) derivatives, naphthoquinones can serve as potent Michael acceptors. An oxygen nucleophile, such as a phenoxide, can attack the β-carbon of the unsaturated system within the naphthoquinone ring in what is known as an oxa-Michael addition. researchgate.net This strategy provides a convergent route to complex heterocyclic frameworks containing a naphthalene moiety and an aryloxy linkage, and it has been used to synthesize functionalized naphtho[2,1-b]furans. researchgate.net The reaction is often catalyzed by a base or, in some cases, a Lewis acid. numberanalytics.comresearchgate.net

Modern cross-coupling reactions, particularly those catalyzed by palladium or copper, offer a powerful alternative for the formation of diaryl ethers. These methods can provide access to aryl-naphthyl ether linkages under relatively mild conditions with high functional group tolerance. acs.org

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. A potential route to this compound could involve the coupling of 1-naphthol with 1-bromo-4-nitrobenzene (B128438) or 1-bromonaphthalene (B1665260) with 4-nitrophenol in the presence of a copper catalyst and a base.

Buchwald-Hartwig Amination: While originally developed for C-N bond formation, this palladium-catalyzed cross-coupling reaction has been extended to C-O bond formation. The coupling of aryl halides or triflates with alcohols and phenols proceeds with high efficiency. acs.org A protocol using a palladium precatalyst and a suitable phosphine (B1218219) ligand could effectively synthesize the target compound from 1-bromonaphthalene and 4-nitrophenol. acs.org These methods are particularly valuable for constructing sterically hindered diaryl ethers or when sensitive functional groups are present. nih.gov

The table below summarizes these alternative strategies.

| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Bond Formed |

| Nucleophilic Substitution | 1,4-Naphthoquinone, 4-Nitrophenol | Base | C-O |

| Michael Addition | Naphthoquinone (Michael Acceptor), 4-Nitrophenoxide (Nucleophile) | Base or Lewis Acid | C-O |

| Ullmann Condensation | 1-Naphthol, 1-Bromo-4-nitrobenzene | Copper Catalyst, Base | C-O |

| Buchwald-Hartwig Coupling | 1-Bromonaphthalene, 4-Nitrophenol | Palladium Catalyst, Ligand, Base | C-O |

Condensation Reactions in the Synthesis of Related Naphthalene-Containing Compounds

The formation of the ether bond in compounds like this compound is typically achieved through condensation reactions, where two molecules join with the elimination of a smaller molecule. The most pertinent of these are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a widely used method that involves the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. nih.govmasterorganicchemistry.com In the context of synthesizing diaryl ethers, a phenoxide is used to displace a halide from an aromatic ring. nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is particularly effective when the aryl halide is activated by electron-withdrawing groups, such as the nitro group present in precursors to this compound. masterorganicchemistry.com The reaction is typically facilitated by a base, which deprotonates the phenol to form the more nucleophilic phenoxide. masterorganicchemistry.com

The Ullmann condensation (also known as the Ullmann ether synthesis) is another classical method for preparing diaryl ethers. nih.govrsc.orgorganic-chemistry.org It involves the copper-catalyzed reaction between an aryl halide and a phenol. organic-chemistry.orgiitk.ac.in Traditional Ullmann reactions often require harsh conditions, such as high temperatures (typically 100-220 °C) and stoichiometric amounts of copper. rsc.orgscielo.org.mx However, modern advancements have led to milder conditions, often employing catalytic amounts of copper salts (like CuI) and various ligands to facilitate the reaction. nih.govrsc.orgmagtech.com.cn The reaction's scope has been significantly improved by these modifications, allowing for the coupling of a wider range of substrates under more accessible conditions. nih.govmagtech.com.cn For instance, the use of acidic activators has been shown to have dramatic effects on Ullmann-type couplings that involve electron-poor substrates. wipo.int

Table 1: Comparison of Classical Condensation Reactions for Diaryl Ether Synthesis

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

|---|---|---|

| Reactants | Phenoxide and an activated aryl halide | Phenol and an aryl halide |

| Catalyst | Generally not required, but base-mediated | Copper (historically stoichiometric, now catalytic) rsc.orgorganic-chemistry.org |

| Mechanism | Nucleophilic Aromatic Substitution (SNAr) masterorganicchemistry.com | Copper-catalyzed cross-coupling iitk.ac.in |

| Key Conditions | Presence of a strong base to form phenoxide masterorganicchemistry.com | High temperatures, often in an inert solvent scielo.org.mx |

| Activators | Electron-withdrawing groups on the aryl halide masterorganicchemistry.com | Ligands (e.g., N,N-dimethylglycine), acidic activators nih.govwipo.int |

Advanced Synthetic Techniques and Process Enhancements

To improve efficiency, yield, and environmental footprint, modern synthetic chemistry has embraced advanced techniques. These include the use of microwave irradiation to accelerate reaction rates and the implementation of in-situ monitoring to achieve precise reaction control.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of diaryl ethers and the nitration of aromatic compounds. tandfonline.comscirp.org This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time, increased yields, and cleaner reactions compared to conventional heating methods. nih.govtandfonline.comacs.org

For the synthesis of diaryl ethers, microwave irradiation can facilitate catalyst-free SNAr reactions between phenols and electron-deficient aryl halides. tandfonline.comacs.org In many cases, reactions that would take several hours under conventional heating can be completed in just 5 to 15 minutes. acs.orgnih.gov For example, a variety of nonsymmetrical diaryl ethers have been synthesized in high yields (up to 92%) in 8-11 minutes using microwave heating in DMSO with potassium carbonate as the base, without the need for a metal catalyst. organic-chemistry.org

Microwave assistance is also highly effective for Ullmann-type ether syntheses. nih.gov The use of microwave irradiation in copper-catalyzed couplings has been shown to improve yields and shorten reaction times for the synthesis of macrocyclic diaryl ethers. nih.gov Similarly, microwave-assisted reduction of nitroaromatic compounds, a related transformation, can be achieved with high efficiency and short reaction times (e.g., 5 minutes), often under solvent-free conditions. nih.govnih.gov

Table 2: Examples of Microwave-Assisted Diaryl Ether Synthesis

| Reactants | Catalyst/Base | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Phenols & Electron-Deficient Aryl Halides | None / K₂CO₃ | DMSO | 5-10 min | High to Excellent | acs.org |

| Nitroarenes & Phenols | None / K₂CO₃ | DMSO | 8-11 min | Up to 92% | organic-chemistry.org |

| Aryl Halides & Arylmethanesulfonates | None / Cs₂CO₃ | DMSO | 6-9 min | 53-90% | tandfonline.com |

| ortho-Prenyl Phenols & Aryl Halides | CuI / K₃PO₄ | CH₃CN | 0.5 h | High | mdpi.com |

In-Situ Reaction Monitoring through Spectroscopic Techniques

Real-time monitoring of chemical reactions provides critical data on kinetics, intermediates, and endpoint determination, allowing for precise process control and optimization. youtube.comspectroscopyonline.comyoutube.com Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques well-suited for the in-situ monitoring of synthetic processes like etherification. youtube.comdntb.gov.uarsc.org

In-situ FTIR spectroscopy can track the progress of a reaction by monitoring changes in the characteristic vibrational bands of reactants, intermediates, and products in the mid-infrared region. researchgate.netrsc.orgspiedigitallibrary.org Using an immersion probe, spectra can be collected at regular intervals directly from the reaction vessel. researchgate.netspiedigitallibrary.org For an etherification reaction, one could monitor the disappearance of the O-H stretch of the starting phenol and the appearance of the C-O-C stretch of the ether product. rsc.org This allows for the immediate identification of the reaction endpoint, preventing the formation of byproducts due to unnecessarily long reaction times or overheating.

In-situ Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. youtube.comyoutube.comnih.gov It is particularly advantageous for monitoring reactions in aqueous media and for reactions involving solids or slurries. youtube.com A fiber optic probe is immersed in the reaction mixture, and changes in Raman shifts are recorded over time. youtube.com For the synthesis of this compound, Raman spectroscopy could be used to monitor the characteristic bands of the nitro group and the aromatic rings of both the reactants and the product, providing a clear profile of the reaction's progress. nih.gov

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For solid compounds like this compound, recrystallization and column chromatography are the most common and effective purification techniques. umass.eduresearchgate.netderpharmachemica.com

Recrystallization is a fundamental technique for purifying solid organic compounds. youtube.comyoutube.comyoutube.com The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. youtube.com An ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. youtube.com For nitroaromatic compounds, solvents like ethanol (B145695) are often used for recrystallization. researchgate.net The process involves dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration. youtube.comyoutube.com

Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. umass.eduderpharmachemica.comtandfonline.com For the purification of diaryl ethers and related naphthalene derivatives, silica (B1680970) gel is a commonly used stationary phase. umass.eduderpharmachemica.comtandfonline.com The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column. umass.edu Compounds with different polarities will travel down the column at different rates and can be collected as separate fractions. A common eluent system for diaryl ethers is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. umass.eduderpharmachemica.com

Reaction Mechanisms and Mechanistic Investigations of 1 4 Nitrophenoxy Naphthalene

Mechanistic Elucidation of Ether Bond Formation in 1-(4-Nitrophenoxy)naphthalene Synthesis

The formation of the ether linkage in this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This process is a cornerstone of aromatic chemistry and involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups.

Analysis of Nucleophilic Attack and Leaving Group Departure

The SNAr mechanism for the synthesis of this compound involves the following key steps:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, typically an alkoxide or phenoxide, on the electron-deficient aromatic ring. In the context of synthesizing this compound, this would involve the attack of a naphthoxide ion on a 1-substituted-4-nitrobenzene or the attack of a 4-nitrophenoxide ion on a 1-substituted naphthalene (B1677914). The presence of a strong electron-withdrawing group, such as a nitro group (–NO₂), is essential to activate the ring towards nucleophilic attack. e-bookshelf.de

Formation of a Meisenheimer Complex: The nucleophilic addition results in the formation of a resonance-stabilized intermediate known as a Meisenheimer or Jackson-Meisenheimer complex. uou.ac.in This complex is a cyclohexadienyl anion, and its stability is a critical factor in the reaction's feasibility. The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. e-bookshelf.deuou.ac.in

Leaving Group Departure: The final step is the departure of the leaving group, which re-establishes the aromaticity of the ring and yields the final ether product. The nature of the leaving group significantly influences the reaction rate. Good leaving groups are those that can stabilize a negative charge effectively. For SNAr reactions, the typical leaving group departure sequence is F > Cl > Br > I. e-bookshelf.de

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reaction Rate | Rationale |

| Electron-Withdrawing Groups (EWGs) | Increases rate | EWGs like –NO₂ stabilize the negatively charged Meisenheimer complex through resonance and inductive effects, lowering the activation energy. e-bookshelf.denih.gov |

| Leaving Group Ability | F > Cl > Br > I | The more electronegative the leaving group, the more it polarizes the C-X bond, facilitating nucleophilic attack. The departure of the leaving group is typically not the rate-determining step. e-bookshelf.de |

| Nucleophile Strength | Stronger nucleophiles react faster | A more potent nucleophile will attack the electron-deficient ring more readily. masterorganicchemistry.com |

| Solvent | Polar aprotic solvents are often preferred | These solvents can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity. |

Detailed Mechanistic Analysis of Nitroaromatic and Naphthalene Reactivity

The reactivity of this compound is a composite of the chemical behaviors of its two key components: the nitroaromatic ring and the naphthalene ring system.

Electron Transfer Processes in Nitroaromatic Compounds

Nitroaromatic compounds are well-known for their ability to undergo electron transfer reactions. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making it an effective electron acceptor. nih.govwikipedia.org

Redox Chemistry of Naphthalene and Nitroaromatic Moieties

Naphthalene: Naphthalene can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of naphthoquinones, which are themselves redox-active species. copernicus.orgyoutube.com The redox activity of naphthalene-derived secondary organic aerosol has been demonstrated, highlighting the potential for electron transfer processes involving this part of the molecule. copernicus.org

Nitroaromatic Compounds: As discussed, nitroaromatic compounds are readily reduced. The reduction can proceed via single-electron or two-electron pathways. nih.gov Flavoenzymes, for instance, can reduce nitroaromatics through both mechanisms. nih.gov The redox cycling of nitroaromatic compounds, where the compound is repeatedly reduced and then re-oxidized by molecular oxygen, can lead to the generation of reactive oxygen species. This process is a key aspect of their biological activity.

The combination of these two moieties in one molecule suggests a complex redox behavior, with the potential for intramolecular electron transfer between the naphthalene and nitroaromatic systems. The nitro group can facilitate multi-electron redox reactions, which is a property exploited in materials science, for example, in the development of anode materials for lithium-ion batteries. rsc.org

Proton Transfer Dynamics in Related Nitration Reactions

While not directly involved in the ether bond formation, understanding proton transfer dynamics is crucial in the context of the synthesis of the nitroaromatic precursor, which is typically formed via electrophilic nitration. Aromatic nitration involves the reaction of an aromatic ring with a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. nih.gov

The mechanism of electrophilic aromatic nitration involves:

Formation of the Nitronium Ion: Nitric acid is protonated by the stronger acid, sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Electrophilic Attack: The nitronium ion is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com

Proton Transfer (Deprotonation): A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

In some cases, proton transfer can be the rate-determining step, especially in the nitration of highly reactive aromatic compounds or when sterically hindered substrates are involved. osti.gov The study of kinetic isotope effects can provide insights into the role of proton transfer in the reaction mechanism. osti.goviaea.org The dynamics of proton transfer are also critical in various other reactions involving nitro compounds. rsc.org

Investigation of Side Reactions and Selectivity Control in Synthesis

The synthesis of this compound, like many organic reactions, can be accompanied by side reactions that can affect the yield and purity of the desired product.

One potential side reaction in the SNAr synthesis is the reaction of the nucleophile at other positions on the aromatic ring, although this is generally less favorable due to the strong activating and directing effect of the nitro group. Another consideration is the possibility of competing elimination reactions, particularly if the alkyl portion of a nucleophile is susceptible to it. masterorganicchemistry.com

In the context of the nitration of naphthalene to produce a precursor, controlling the regioselectivity is a major challenge. Nitration of naphthalene typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene. The ratio of these isomers is highly dependent on the reaction conditions, including the nitrating agent, temperature, and solvent. youtube.com Generally, nitration under kinetic control favors the formation of the 1-nitro isomer, while thermodynamically controlled conditions can lead to a higher proportion of the 2-nitro isomer.

Careful control of reaction parameters is therefore essential to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts. This includes optimizing temperature, reaction time, and the choice of reagents and solvents.

Kinetic and Thermodynamic Considerations for Product Distribution

In the study of chemical reactions that can yield more than one product, the principles of kinetic and thermodynamic control are fundamental to understanding and predicting the product distribution. For a given reaction starting with this compound, competing reaction pathways can lead to different structural isomers. The distribution of these products is governed by the reaction conditions, primarily temperature and reaction time, which dictate whether the kinetically or thermodynamically favored product dominates.

Illustrative Example: Sulfonation of Naphthalene

The sulfonation of naphthalene is a classic textbook example demonstrating the competition between kinetic and thermodynamic control. The reaction can yield two different isomers: 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid.

Kinetic Control: At lower temperatures (e.g., 80°C), the major product is 1-naphthalenesulfonic acid. This is because the activation energy for the attack at the 1-position (alpha-position) of the naphthalene ring is lower. The intermediate carbocation formed during the attack at the 1-position is more stable as it can be described by more resonance structures that preserve a complete benzene (B151609) ring. This lower energy transition state leads to a faster rate of formation.

Thermodynamic Control: At higher temperatures (e.g., 160°C), the dominant product becomes 2-naphthalenesulfonic acid. Although formed more slowly, the 2-isomer is thermodynamically more stable. The increased steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position makes the 1-isomer less stable than the 2-isomer, where such steric strain is absent. At higher temperatures, the sulfonation reaction becomes reversible, allowing the system to reach equilibrium and favor the formation of the most stable product. scribd.com

The product distribution for the sulfonation of naphthalene at different temperatures is summarized in the table below.

| Reaction Temperature (°C) | 1-Naphthalenesulfonic Acid (%) | 2-Naphthalenesulfonic Acid (%) | Dominant Product Type |

|---|---|---|---|

| 80 | ~90 | ~10 | Kinetic |

| 160 | ~15 | ~85 | Thermodynamic |

Application to this compound Reactions

In hypothetical reactions involving this compound, such as further electrophilic substitution on the naphthalene ring, similar principles would apply. Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the 4-nitrophenoxy group or a group on one of the aromatic rings, is another relevant reaction class. The presence of the electron-withdrawing nitro group makes the molecule susceptible to such attacks.

The regioselectivity of a nucleophilic attack would also be subject to kinetic and thermodynamic factors. For instance, in a potential cleavage or rearrangement reaction, different C-O bonds could be targeted, or substitution could occur at various positions on either the naphthalene or the nitrophenyl ring. The relative stability of the possible intermediates and final products, along with the activation energies for each pathway, would determine the final product mixture under a given set of conditions. Without specific experimental data, the precise nature of the kinetic and thermodynamic products in reactions of this compound remains a subject for empirical investigation.

Spectroscopic Characterization Methodologies for 1 4 Nitrophenoxy Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-(4-Nitrophenoxy)naphthalene by mapping the magnetic environments of its constituent protons and carbon atoms.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons on both the naphthalene (B1677914) and nitrophenoxy moieties.

For a related compound, 5-(4-nitrophenoxy)naphthalene-1-amine, the two aromatic protons ortho to the nitro group appear as a doublet at 8.24–8.28 δ ppm, while the two protons meta to the nitro group appear as a doublet at 7.04–7.07 δ ppm. tandfonline.com The proton in the second position of the naphthalene ring, ortho to the ether group, is observed as a doublet at 6.72–6.74 δ ppm. tandfonline.com The electron-withdrawing nature of the nitro group causes the protons designated as 'i' to appear in the farthest downfield region of the spectrum, between 8.24–8.28 δ ppm. tandfonline.com

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic protons ortho to –NO₂ | 8.24–8.28 | Doublet |

| Aromatic protons meta to –NO₂ | 7.04–7.07 | Doublet |

| Naphthalene proton at position 2 (ortho to ether) | 6.72–6.74 | Doublet |

| Naphthalene protons ortho and para to –NH₂ | 6.95–6.98 and 8.05–8.08 | Doublet |

| Naphthalene proton meta to –NH₂ | 7.38–7.46 | Triplet |

| Aromatic amino protons | 5.95 | Singlet |

¹³C NMR spectroscopy is employed to analyze the carbon framework of this compound. For the related compound 1,4-Bis(4-nitrophenoxy)naphthalene (B14242442), key peaks are observed at δ 116.8 (C–O), 147.8 (C–NO₂), and 163.5 ppm (C–O–Ar), which confirm the presence of the ether linkage and nitro group. In another study, the ¹³C NMR spectrum of a similar compound showed peaks for aromatic carbons in the range of 113.51-140.47 ppm. researchgate.net

| Carbon Environment | Chemical Shift (δ ppm) |

|---|---|

| C–O | 116.8 |

| C–NO₂ | 147.8 |

| C–O–Ar | 163.5 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are instrumental in identifying the functional groups present in this compound.

FT-IR spectroscopy identifies the functional groups within a molecule through their characteristic absorption of infrared radiation. For this compound and its derivatives, the FT-IR spectrum prominently displays bands corresponding to the nitro group and the ether linkage.

In the case of 5-(4-nitrophenoxy)naphthalene-1-amine, strong absorption bands for the nitro group are observed at 1590 cm⁻¹ (symmetrical stretching) and 1340 cm⁻¹ (asymmetrical stretching). tandfonline.comtandfonline.com Additionally, the spectrum shows absorptions for the N-H stretch at 3476 and 3379 cm⁻¹, the aromatic C-H stretch at 3075 cm⁻¹, and the C-O-C stretch at 1237 cm⁻¹. tandfonline.comtandfonline.com For 1,4-Bis(4-nitrophenoxy)naphthalene, the characteristic peaks appear at 1520 cm⁻¹ for the asymmetric NO₂ stretch and 1250 cm⁻¹ for the C-O-C ether stretch. Another study on nitroaromatics reported the asymmetric and symmetric stretches of the nitro functionality at 1506-1508 cm⁻¹ and 1339-1342 cm⁻¹ respectively, with a broad band for C-O-C at 1244-1260 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (–NO₂) | Symmetrical Stretch | 1590 | tandfonline.comtandfonline.com |

| Nitro (–NO₂) | Asymmetrical Stretch | 1340 | tandfonline.comtandfonline.com |

| Amino (–NH) | Stretch | 3476, 3379 | tandfonline.comtandfonline.com |

| Aromatic C–H | Stretch | 3075 | tandfonline.comtandfonline.com |

| Ether (C–O–C) | Stretch | 1237 | tandfonline.comtandfonline.com |

| Nitro (–NO₂) | Asymmetric Stretch | 1520 | |

| Ether (C–O–C) | Stretch | 1250 |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide, a related compound, Raman spectroscopy combined with Density Functional Theory (DFT) calculations has been used to analyze its vibrational characteristics. seejph.com Key observed bands include those for C=O stretching, C=C aromatic ring stretching, C-H stretching, and O-H stretching, confirming the structural features of the molecule. seejph.com In studies of naphthoquinones, Raman spectroscopy has been used to investigate their interaction with DNA, revealing changes in the DNA conformation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound, providing insights into its conjugation and electronic structure. The presence of the nitroaromatic system leads to characteristic absorption bands.

For 1,4-Bis(4-nitrophenoxy)naphthalene, the maximum absorption (λmax) is observed around 350 nm, which is attributed to the π→π* transition of the nitroaromatic system. In a study of various nitroaromatics, including this compound, their interaction with DNA was investigated using UV-Vis spectroscopy, which showed a hyperchromic effect indicative of strong groove binding. researchgate.netresearchgate.net The absorption maxima for related compounds have been reported, for instance, N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline shows a λmax at 416 nm in chloroform. nih.gov

| Compound | λmax (nm) | Solvent | Transition | Reference |

|---|---|---|---|---|

| 1,4-Bis(4-nitrophenoxy)naphthalene | ~350 | Not specified | π→π* | |

| N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline | 416 | Chloroform | Not specified | nih.gov |

| N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide | 332.5 | Not specified | Not specified | seejph.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural fragments of a compound. For this compound, mass spectrometric analysis would be expected to reveal a molecular ion peak corresponding to its molecular formula, C₁₆H₁₁NO₃.

A comprehensive analysis would involve high-resolution mass spectrometry to confirm the elemental composition of the parent ion and its major fragments.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystallographic study for this compound was not found in the search results, analysis of closely related structures provides a framework for understanding its potential solid-state conformation and packing.

For example, the crystal structure of 4-nitrophenyl naphthalene-1-sulfonate (B229774) reveals significant details about the relative orientation of the naphthalene and nitrophenyl rings. researchgate.netresearchgate.netsemanticscholar.org

Conformational Analysis and Dihedral Angles

The conformation of this compound would be largely defined by the dihedral angles between the naphthalene and the nitrophenoxy moieties. In the related sulfonate structure, the plane of the naphthalene ring system forms a significant dihedral angle with the benzene (B151609) ring, recorded at 63.39 (8)°. researchgate.netresearchgate.netsemanticscholar.org The nitro group itself is twisted relative to the benzene ring, with a dihedral angle of 10.73 (16)°. researchgate.netresearchgate.netsemanticscholar.org For this compound, the ether linkage (C-O-C) would dictate the rotational freedom and the resulting dihedral angles between the two aromatic systems. In a different but related compound, 2,7-diethoxy-1-(4-nitrobenzoyl)naphthalene, the interplanar angle between the 4-nitrobenzene ring and the diethoxynaphthalene ring is 81.99(5)°. researchgate.net

Table 1: Representative Dihedral Angles in Related Naphthalene Derivatives

| Compound | Dihedral Angle between Aromatic Rings (°) | Dihedral Angle of Nitro Group (°) | Source |

| 4-Nitrophenyl naphthalene-1-sulfonate | 63.39 (8) | 10.73 (16) | researchgate.netresearchgate.netsemanticscholar.org |

| 2,7-Diethoxy-1-(4-nitrobenzoyl)naphthalene | 81.99 (5) | - | researchgate.net |

This table presents data from related compounds to infer potential structural characteristics of this compound.

Advanced Spectroscopic and Electrochemical Techniques in Analytical Chemistry

Beyond fundamental characterization, advanced techniques provide deeper insights into the electronic and photophysical properties of this compound.

Photoluminescence Spectroscopy for Emission Properties

The fluorescence properties of nitroaromatic compounds are often quenched due to the strong electron-withdrawing nature of the nitro group, which promotes non-radiative decay pathways. researchgate.net Many nitronaphthalene derivatives are practically non-fluorescent for this reason. researchgate.net However, the introduction of electron-donating groups can sometimes induce fluorescence. researchgate.net

For 4-phenoxy-N-methyl-1,8-naphthalimide, a related compound featuring a phenoxy group on a naphthalimide core, both absorption and fluorescence spectra are red-shifted compared to the unsubstituted naphthalimide. researchgate.net The fluorescence of this compound is also sensitive to the solvent polarity. researchgate.net While specific photoluminescence data for this compound is not available, it is likely to be a weak emitter. A detailed study would involve measuring its emission spectrum and quantum yield in various solvents to understand the influence of the environment on its excited state.

Table 2: Photophysical Properties of a Related Phenoxy-Naphthalimide Derivative

| Compound | Solvent | Absorption Max (λa, nm) | Emission Max (λf, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| 4-Phenoxy-N-methyl-1,8-naphthalimide | Cyclohexane | 358 | 405 | 3400 | 0.09 |

| Toluene | 362 | 416 | 3700 | 0.13 | |

| Dichloromethane | 364 | 436 | 4800 | 0.28 | |

| Acetonitrile | 362 | 439 | 5000 | 0.35 |

Source: researchgate.net. This data is for a related compound and serves to illustrate the type of photophysical characterization that would be relevant for this compound.

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry is a powerful technique to study the redox properties of a compound. Nitroaromatic compounds are well-known to be electrochemically active, typically undergoing reduction of the nitro group. psu.edunih.gov The reduction can proceed in one or more steps, often starting with a one-electron reduction to form a radical anion. nih.gov The stability and subsequent reactions of this radical anion are highly dependent on the solvent and the pH of the medium. psu.edunih.gov

In aprotic media, the reduction of nitroaromatics often shows a reversible one-electron wave corresponding to the formation of the nitro radical anion. psu.edu In protic media, the process is more complex and typically involves multi-electron and proton transfers, leading to hydroxylamine (B1172632) or amine products. psu.edu For various nitroaromatic compounds, cyclic voltammetry has been used to determine their reduction potentials. A cyclic voltammetry study of this compound would reveal its reduction potential and provide information on the reversibility of its electron transfer processes.

Computational Chemistry and Theoretical Investigations of 1 4 Nitrophenoxy Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for predicting a wide array of molecular properties with a good balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like 1-(4-nitrophenoxy)naphthalene, which has a rotatable ether linkage between the naphthalene (B1677914) and nitrophenyl rings, multiple conformations may exist. DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are employed to locate the stationary points on the potential energy surface. catholicatecollege.com

Theoretical studies on similar aromatic ether compounds reveal that the molecule's conformation is largely defined by the dihedral angle between the two aromatic ring systems. researchgate.net The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until a minimum energy structure is found. Frequency calculations are then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). researchgate.nete-journals.in For this compound, the most stable conformation would likely feature a twisted arrangement between the naphthalene and nitrophenoxy moieties to minimize steric hindrance while allowing for some degree of electronic communication between the two systems. The relative energies of different conformers, such as cisoid and transoid structures, can be compared to determine their relative stability. e-journals.in

Below is a table of hypothetical optimized geometric parameters for the ground state of this compound, as would be predicted by DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(naphthyl)-O | 1.37 |

| O-C(phenyl) | 1.39 |

| C(phenyl)-N | 1.48 |

| N-O(nitro) | 1.22 |

| Bond Angles (°) ** | |

| C(naphthyl)-O-C(phenyl) | 118.5 |

| O-C(phenyl)-C | 120.2 |

| C(phenyl)-N-O(nitro) | 118.0 |

| Dihedral Angle (°) ** | |

| C(naphthyl)-O-C(phenyl)-C(phenyl) | 55.0 |

Note: This data is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-31G(d,p) calculation.

Natural Bond Orbital (NBO) analysis is frequently performed on the optimized geometry to calculate the distribution of electron density, providing insights into the natural atomic charges. In this compound, the nitro group is strongly electron-withdrawing, leading to a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms. The naphthalene ring system, acting as an electron donor, would exhibit a more negative charge distribution compared to the nitrophenyl ring.

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, help in predicting the chemical reactivity and stability of the molecule. researchgate.net

Chemical Potential (µ): Represents the escaping tendency of an electron from an equilibrium system. It is calculated as µ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap results in a harder, more stable molecule. researchgate.net

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = µ² / (2η). researchgate.net

Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.

The following table presents plausible reactivity descriptor values for this compound.

| Reactivity Descriptor | Formula | Hypothetical Value (eV) |

| Chemical Potential (µ) | (E_HOMO + E_LUMO) / 2 | -4.55 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.95 |

| Global Electrophilicity (ω) | µ² / (2η) | 5.31 |

| Softness (S) | 1 / η | 0.51 |

Note: These values are derived from hypothetical HOMO (-6.5 eV) and LUMO (-2.6 eV) energies.

The structure of this compound, featuring an electron-donating naphthalene group connected to an electron-accepting nitrophenyl group via an ether linkage, makes it a classic "push-pull" system. Such systems are known for their significant intramolecular charge transfer (ICT) characteristics upon photoexcitation. nih.govrsc.org

Upon absorbing light, an electron is promoted from the ground state to an excited state. In this excited state, there is a substantial redistribution of electron density from the naphthalene moiety (the donor) to the nitrophenyl moiety (the acceptor). rsc.org This charge transfer process is a fundamental photophysical event. nih.gov In many push-pull systems, the ICT state can be stabilized by twisting around the bond connecting the donor and acceptor, leading to a Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.org The efficiency and dynamics of this ICT process can be highly sensitive to the polarity of the solvent. rsc.orgbibliotekanauki.pl DFT and its time-dependent extension (TD-DFT) can be used to model these excited states and elucidate the nature of the charge transfer.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

For this compound, DFT calculations would show that the HOMO is predominantly localized on the electron-rich naphthalene ring system. In contrast, the LUMO would be primarily centered on the electron-deficient nitrophenyl group, particularly on the nitro moiety. researchgate.net This spatial separation of the HOMO and LUMO is a hallmark of a push-pull system and is directly related to the ICT character of the molecule.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's kinetic stability and optical properties. imist.masamipubco.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited to a higher energy state, often resulting in absorption of light at longer wavelengths (a red shift). rsc.org

| Orbital | Description | Hypothetical Energy (eV) | Spatial Distribution |

| HOMO | Highest Occupied Molecular Orbital | -6.5 | Localized on the naphthalene ring |

| LUMO | Lowest Unoccupied Molecular Orbital | -2.6 | Localized on the nitrophenyl group |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.9 | - |

A powerful application of DFT is the prediction of various spectroscopic data, which can then be compared with experimental results for validation of the computational model.

NMR Chemical Shifts: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. arxiv.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Predicted shifts for the aromatic protons and carbons of the naphthalene and nitrophenyl rings can be correlated with experimental spectra, aiding in signal assignment. escholarship.orgresearchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one can help in assigning specific vibrational modes, such as the characteristic symmetric and asymmetric stretches of the NO₂ group or the C-O-C ether stretch. nih.gov

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. bibliotekanauki.pl For this compound, TD-DFT would predict intense transitions corresponding to the π→π* transitions within the aromatic systems and the crucial charge-transfer transition from the HOMO (on naphthalene) to the LUMO (on the nitrophenyl group). shimadzu.com The predicted λ_max can be compared to the experimentally measured spectrum in a given solvent. nih.govresearchgate.net

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR (δ, ppm) | Aromatic H (Naphthalene): 7.5-8.2 | Aromatic H (Naphthalene): 7.4-8.1 |

| Aromatic H (Nitrophenyl): 7.0, 8.3 | Aromatic H (Nitrophenyl): 6.9, 8.2 | |

| Vibrational Freq. (cm⁻¹) | NO₂ asymmetric stretch: ~1520 | NO₂ asymmetric stretch: ~1515 |

| C-O-C stretch: ~1250 | C-O-C stretch: ~1245 | |

| UV-Vis λ_max (nm) | ~320 | ~315 |

Note: Experimental values can vary based on solvent and other conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. plos.org In an MD simulation, the classical equations of motion are solved for all atoms in the system, which typically includes the molecule of interest and a large number of explicit solvent molecules.

For this compound, an MD simulation can provide valuable information about:

Conformational Sampling: The simulation can explore the different rotational conformations (dihedral angles) around the ether linkage, revealing the flexibility of the molecule and the relative populations of different conformers in solution. nih.gov

Solvation Effects: It can model the specific interactions between the solute and solvent molecules, such as hydrogen bonding or dipole-dipole interactions, and how the solvent shell structure influences the solute's conformation and dynamics.

Time-Resolved Processes: MD simulations can be used to track changes in molecular geometry over time, providing a trajectory that can be used to understand dynamic processes like the conformational changes that may accompany intramolecular charge transfer.

By analyzing the trajectory from an MD simulation, one can generate a conformational ensemble, which is a collection of snapshots representing the various shapes the molecule adopts. This ensemble provides a more realistic representation of the molecule in a condensed phase than a single optimized structure. plos.org

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic applications. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to predict key parameters that govern NLO activity.

Calculations of Dipole Moment, Linear Polarizability, and First Hyperpolarizability

The dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) are fundamental properties that determine a molecule's response to an external electric field and its potential for NLO applications. For a molecule to exhibit significant NLO properties, it often requires a combination of a large dipole moment, indicating charge separation, and high hyperpolarizability, which is a measure of the nonlinear response.

While specific calculated values for this compound are not documented in the reviewed literature, studies on analogous compounds provide insight into the expected behavior. For instance, theoretical calculations on N-substituted p-nitroaniline molecules linked to naphthalene have demonstrated that the presence of both the electron-donating naphthalene ring system and the electron-withdrawing nitro group can lead to substantial first hyperpolarizability values. nih.gove-journals.in DFT calculations on similar donor-π-acceptor systems have shown that the degree of charge transfer from the donor (naphthalene) to the acceptor (nitrophenyl group) through the π-conjugated system is a critical factor in determining the magnitude of the NLO response. e-journals.in

Crystal Structure Prediction and Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is fundamental to understanding a material's bulk properties. X-ray crystallography and computational methods like Hirshfeld surface analysis are powerful tools for elucidating intermolecular interactions that govern crystal packing.

Hydrogen Bonding and π-π Stacking Interactions in Solid State

In the absence of a determined crystal structure for this compound, we can infer potential interactions from related compounds. The presence of the nitro group's oxygen atoms and aromatic C-H bonds suggests the possibility of weak C-H···O hydrogen bonds. nih.gov Furthermore, the planar aromatic rings of the naphthalene and nitrophenyl groups make π-π stacking interactions a likely and significant feature in the solid-state packing of this molecule. nih.govnih.gov The interplay of these non-covalent interactions would be crucial in dictating the supramolecular architecture.

In Silico Studies of Molecular Interactions with Biomolecules (e.g., DNA)

Computational methods, particularly molecular docking, are invaluable for predicting how small molecules might interact with biological macromolecules such as DNA. This provides insights into potential biological activity and mechanisms of action.

Molecular Docking for Binding Mode Prediction

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. Studies on various naphthalene and nitrophenyl derivatives have explored their binding to the minor and major grooves of DNA, as well as to the active sites of proteins. nih.govtandfonline.comnih.govmdpi.com For a molecule like this compound, docking studies could predict whether it is likely to intercalate between DNA base pairs or bind to one of the grooves, and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. However, no specific molecular docking studies for this compound with DNA or other biomolecules were found in the reviewed literature.

Theoretical Exploration of Interaction Mechanisms (e.g., Intercalation)

Computational chemistry and theoretical investigations provide critical insights into the molecular interactions that govern the biological activity of this compound. These studies are essential for elucidating the specific mechanisms by which the compound may interact with biological targets, such as deoxyribonucleic acid (DNA). Theoretical models, often used in conjunction with experimental data, help to predict and rationalize binding modes, affinities, and the structural features that drive these interactions.

For this compound and structurally related nitroaromatic compounds, a primary focus of theoretical exploration has been the interaction with DNA. nih.gov Experimental studies, such as cyclic voltammetry and UV-visible spectroscopy, have strongly suggested that this compound engages in a strong, intercalative interaction with human blood DNA. nih.gov Theoretical studies aim to build upon these findings by creating detailed atomic-level models of this process.

A proposed mechanism for similar molecules is the "threading intercalation" mode. researchgate.netresearchgate.net This model, supported by electrochemical analyses, suggests that the molecule or parts of it penetrate and are held within the DNA double helix. researchgate.net Computational studies on bisnitrophenoxy compounds, which share structural motifs with this compound, have been used to explore how factors like the length of a methylene (B1212753) spacer group influence DNA binding affinity. These theoretical explorations often involve calculating binding parameters to quantify the strength of the interaction.

The following table presents research findings on the DNA binding affinity of a series of bisnitrophenoxy compounds, illustrating how theoretical and experimental data are combined to understand structure-activity relationships. The binding constant (Kb) is a key parameter derived from these studies, indicating the strength of the interaction with dsDNA.

Table 1: DNA Binding Constants of Bisnitrophenoxy Compounds with Varying Spacer Lengths

| Compound | Methylene Spacer (n) | Binding Constant (Kb) M-1 |

|---|---|---|

| BN-8 | 8 | 2.32 x 104 |

| BN-9 | 9 | 5.73 x 104 |

| BN-10 | 10 | 8.97 x 104 |

| BN-11 | 11 | 17.34 x 104 |

Data sourced from cyclic voltammetry studies on bisnitrophenoxy compounds interacting with dsDNA. researchgate.net

Molecular docking is another powerful computational tool used to predict the preferred orientation and binding energy of a ligand when it interacts with a target macromolecule. For related naphthalene and nitrophenyl derivatives, docking studies have been performed against various biological targets, including proteins and DNA, to quantify their binding potential. The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-target complex.

Table 2: Example Molecular Docking Binding Energies for Related Compounds

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 |

| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 Main Protease (6LU7) | -6.35 |

| Naphthoquinone Derivative (Compound 7) | Bacterial Protein | -7.73 (Glide Score) |

Data sourced from molecular docking studies on nitrophenyl and naphthoquinone derivatives. nih.govmdpi.com

Furthermore, theoretical calculations are employed to understand the intrinsic electronic properties of the molecule that facilitate these interactions. Natural Bond Orbital (NBO) analysis, for instance, can reveal intramolecular charge transfer (IMCT) processes. In a study on a related naphthalene-based compound, π → π* IMCT interactions were found to contribute significantly to the molecule's stability, with stabilization energies (E(2)) reaching up to 24.62 kcal/mol. acs.org Such analyses help to explain the electronic predispositions of the molecule that drive its binding mechanisms.

Advanced Applications in Materials Science and Chemical Systems

Applications in Non-Linear Optics (NLO)

The primary appeal of 1-(4-nitrophenoxy)naphthalene in materials science lies in its potential for non-linear optical (NLO) applications. NLO materials are crucial for technologies like optical switching, telecommunications, and information storage. The efficacy of an NLO material is often related to its molecular hyperpolarizability (β), a measure of how efficiently a molecule can alter the frequency of incident light.

The design of NLO materials frequently centers on creating molecules with a significant charge-transfer character. The structure of this compound is a classic example of a donor-π-acceptor (D-π-A) system, where the naphthalene (B1677914) group acts as the electron donor and the nitro-substituted phenyl group serves as the electron acceptor. rsc.orgiucr.org This intramolecular charge transfer is a key factor for high second-order NLO activity.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of frameworks based on this compound. rsc.orgbohrium.comnih.govresearchgate.net Research on derivatives, such as N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline, has shown that linking the naphthalene and nitrophenyl groups through various spacers can modulate the degree of electron delocalization and enhance hyperpolarizability. rsc.orgnih.gov The synthesis of this compound and related compounds is typically achieved through methods like Williamson etherification or nucleophilic aromatic substitution, reacting a naphthol derivative with a nitro-substituted aryl halide. uobaghdad.edu.iquowasit.edu.iq

The NLO response of a material is fundamentally linked to its photophysical properties. For molecules like this compound, the key properties are the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is typically localized on the electron-donating naphthalene moiety, while the LUMO resides on the electron-accepting nitrophenyl part. nih.gov

A small HOMO-LUMO energy gap is indicative of a molecule that is easily polarizable, which contributes to a larger hyperpolarizability (β). nih.gov DFT calculations on related structures have quantified these properties, demonstrating their potential for NLO applications. nih.govresearchgate.net The large change in dipole moment between the ground and excited states facilitates strong second-harmonic generation (SHG), a primary NLO phenomenon where the frequency of light is doubled. google.com This makes materials based on the this compound framework candidates for use in optical devices such as frequency doublers and electro-optic modulators. bohrium.com

Table 1: Theoretical NLO Properties of a Related Naphthalene-Nitrophenyl System Data derived from DFT calculations on N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline, a structurally similar compound.

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap (HLG) | 3.64 eV | A smaller gap indicates higher reactivity and polarizability, contributing to NLO activity. nih.gov |

| First Static Hyperpolarizability (β) | High | Indicates a strong second-order NLO response, essential for devices. rsc.orgnih.gov |

| Chemical Hardness (η) | 1.82 | Lower chemical hardness is associated with higher reactivity and NLO response. nih.gov |

| Global Electrophilicity Index (ω) | 3.73 | Measures the energy stabilization when the system acquires additional electronic charge. nih.gov |

Role in Advanced Materials Development

Beyond its NLO properties, the this compound scaffold is a valuable building block for creating new materials with tailored physical and chemical properties.

The this compound motif can be incorporated into polymer backbones to create high-performance materials. A common strategy involves the chemical modification of the framework, for example, by reducing the nitro group to an amine (-NH2). The resulting diamine can then serve as a monomer in polymerization reactions. nih.govresearchgate.net

For instance, a novel diamine, 5-(4-aminophenoxy)naphthalene-1-amine, has been synthesized and used to prepare a series of aromatic polyimides. nih.govresearchgate.net These polyimides exhibit desirable properties such as high thermal stability, with glass transition temperatures ranging from 210°C to 287°C, and good solubility in organic solvents. nih.govresearchgate.net By incorporating the rigid and polarizable naphthalene-based chromophore into the polymer chain, either as a side chain or as part of the main chain, materials with specific thermal, mechanical, and optical characteristics can be developed for applications in electronics and aerospace. ontosight.aitandfonline.com

The development of organic molecules that fluoresce in the solid state is a significant area of materials science, with applications in sensors and organic light-emitting diodes (OLEDs). However, nitroaromatic compounds like this compound are typically non-fluorescent or only weakly emissive. The nitro group is known to be a "fluorescence quencher," promoting non-radiative decay pathways such as intersystem crossing (ISC) to the triplet state.

Despite this, the underlying D-π-A structure is a promising starting point for fluorescent materials. Research has shown that fluorescence can be induced in such systems by strategically weakening the electronic coupling between the chromophore core (naphthalene) and the quenching nitro group. Attaching nitrophenyl groups to a naphthalene core via flexible linkers can reduce the detrimental quenching effect, resulting in fluorescence quantum yields between 0.01 and 0.1. Further strategies involve controlling the intermolecular packing in the solid state to favor J-aggregates, which can enhance emission, over H-aggregates, which tend to quench fluorescence. While this compound itself is not a strong solid-state emitter, its framework serves as a model for designing push-pull molecules where careful structural tuning could unlock solid-state fluorescence.

Catalysis and Organometallic Chemistry

The direct application of this compound as a catalyst or as a primary ligand in organometallic chemistry is not extensively documented in scientific literature. However, related molecular structures are relevant in these fields. For instance, some biaryl naphthalene compounds have been identified as potential building blocks for creating more complex multidentate ligands for metal coordination. iucr.org

Furthermore, the broader families of naphthalene and nitrophenyl derivatives are commonly used to synthesize ligands, such as Schiff bases, which can form stable complexes with various transition metals like copper, nickel, and cobalt. These metal complexes are often investigated for their own catalytic activities or unique electronic properties. While this compound is synthesized and studied for its material properties, its direct role as a ligand or catalyst remains a potential area for future exploration.

Ligand Design and Synthesis for Catalytic Processes

The design of ligands is a cornerstone of developing effective catalysts, and structures based on aromatic ethers like this compound offer distinct advantages. The synthesis of such compounds typically involves nucleophilic aromatic substitution (SNAr) reactions. For instance, a common synthetic route for analogous structures like 1,4-bis(4-nitrophenoxy)naphthalene (B14242442) involves the reaction of a dihydroxynaphthalene with a nitro-substituted aryl halide, such as p-fluoronitrobenzene, in the presence of a base like potassium carbonate (K₂CO₃). This methodology is adaptable for the synthesis of this compound, likely starting from 1-naphthol (B170400) and 1-fluoro-4-nitrobenzene.

In the context of catalysis, the naphthalene backbone provides a rigid and sterically defined scaffold. The ether linkage introduces a degree of conformational flexibility, while the nitrophenyl group can be electronically tuned. The nitro group is strongly electron-withdrawing, which can influence the electronic properties of a resulting metal complex, impacting its reactivity and selectivity in catalytic cycles. acs.org Furthermore, the nitro group can be chemically transformed, for example, reduced to an amino group, providing a reactive handle for further functionalization of the ligand. This versatility allows for the synthesis of a library of ligands with tailored steric and electronic properties for specific catalytic applications, such as cross-coupling reactions or asymmetric catalysis. nih.gov

Investigation of Transition Metal Complexes Involving Nitrophenoxy Naphthalene Moieties

Transition metal complexes incorporating naphthalene-based ligands are a subject of extensive research due to their diverse coordination geometries and potential applications in catalysis and materials science. mdpi.comontosight.ai While specific studies on complexes of this compound are not widely documented, the behavior of related naphthalene derivatives provides significant insight.

Naphthalene-containing ligands can coordinate to metal centers in various modes. For ligands with carboxylate groups, common modes include monodentate, bidentate chelating, and various bridging formations. mdpi.com For a ligand like this compound, coordination would likely involve the oxygen atom of the ether linkage or potentially through pi-stacking interactions of the aromatic rings. The presence of the nitro group significantly influences the electronic environment of the ligand, which in turn affects the stability and reactivity of the metal complex. ontosight.ai

Researchers have synthesized and characterized numerous heteroleptic complexes of first-row transition metals (e.g., Mn(II), Ni(II), Cu(II), Zn(II)) with naphthalene-based ligands and co-ligands like 1,10-phenanthroline. mdpi.combohrium.com These studies demonstrate that the naphthalene moiety can be a foundational component in constructing complex coordination compounds with specific geometries, such as distorted octahedral or square-pyramidal shapes. bohrium.com The electronic effects of substituents like the nitro group are crucial in fine-tuning the redox properties of the central metal ion, a key factor in applications like catalytic oxidation or superoxide (B77818) dismutase (SOD) mimetic activities. ontosight.aibohrium.com

Chemical Probes and Sensing Applications

The photophysical properties of the naphthalene ring system make it an excellent platform for the development of fluorescent and colorimetric sensors.

Development of Molecular Probes for Studying Chemical or Biological Systems

Molecular probes are essential tools for visualizing and quantifying specific analytes in complex environments, including biological systems. nih.gov The naphthalene scaffold is a popular component in the design of such probes due to its inherent fluorescence and environmentally sensitive emission properties. researchgate.net A probe's mechanism often relies on a chemical reaction between the probe and the analyte, leading to a measurable change in an optical signal, such as fluorescence "turn-on" or "turn-off". researchgate.netrsc.org

For a compound like this compound, the nitro group can act as a fluorescence quencher. A sensing strategy could be designed where a reaction with a specific analyte leads to the reduction or modification of the nitro group, thereby restoring or "turning on" the fluorescence of the naphthalene core. This principle is utilized in various sensing systems.